PROTAC Linker 2

Description

Evolution of Targeted Protein Degradation Modalities and PROTAC Technology

The field of therapeutic intervention has traditionally focused on inhibiting the function of disease-causing proteins. However, a revolutionary approach known as targeted protein degradation (TPD) has emerged, aiming to eliminate these proteins from the cellular environment altogether. wikipedia.orgrsc.org Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovative strategy. wikipedia.orgrsc.org These unique molecules don't just block a protein's activity; they tag it for destruction by the cell's own waste disposal machinery, the ubiquitin-proteasome system (UPS). broadpharm.combiochempeg.com

The concept of PROTACs was first introduced in 2001, and since then, the technology has rapidly evolved. wikipedia.org Early versions utilized peptide-based components, which had limitations in terms of cell permeability and bioavailability. nih.gov A significant breakthrough came with the development of all-small-molecule PROTACs, which demonstrated improved drug-like properties. nih.gov This advancement has propelled the development of numerous PROTACs, with some now in clinical trials for various diseases, including cancer. wikipedia.orgnih.gov

Architectural Principles of PROTACs: Component Interplay in Heterobifunctional Design

PROTACs are heterobifunctional molecules, meaning they are composed of three distinct parts: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. broadpharm.comnih.govfrontiersin.org This elegant design allows the PROTAC to act as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. biochempeg.com

The subsequent formation of a ternary complex (POI-PROTAC-E3 ligase) is a critical step in the degradation process. rsc.orgmedchemexpress.com Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, to the POI. medchemexpress.com This polyubiquitination acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome, effectively clearing it from the cell. biochempeg.commdpi.com A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules. wikipedia.orgrsc.org

Significance of the PROTAC Linker in Modulating Degradation Efficacy and Selectivity

The "linkerology" of PROTACs is a complex but vital area of research. frontiersin.org Studies have shown that even subtle changes in linker length can dramatically alter a PROTAC's degradation profile, sometimes switching its selectivity between different protein targets. nih.govfrontiersin.org The flexibility or rigidity of the linker can also affect the formation of a productive ternary complex. nih.govfrontiersin.org While traditional linkers often consist of polyethylene (B3416737) glycol (PEG) or alkyl chains, newer designs incorporate more rigid structures like heterocyclic scaffolds to optimize the PROTAC's conformation. nih.gov The rational design of linkers is therefore essential for developing potent and selective PROTAC-based therapeutics. explorationpub.com

Physicochemical Properties of PROTAC Linker 2

| Property | Value |

|---|---|

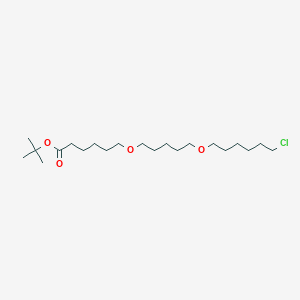

| Chemical Name | Boc-C5-O-C5-O-C6-Cl |

| Synonyms | This compound |

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 160.21 g/mol |

Synthesis and Chemical Characteristics

This compound (Boc-C5-O-C5-O-C6-Cl) is a bifunctional molecule designed for the modular construction of PROTACs. medchemexpress.com One end of the linker contains a Boc-protected amine group, while the other end features a chloroalkyl chain. This architecture allows for sequential and controlled conjugation to the warhead and the E3 ligase ligand.

The synthesis of PROTACs utilizing such linkers often involves common chemical reactions like esterification, amidation, and click chemistry. biochempeg.com The Boc-protected amine provides a stable handle that can be deprotected under specific conditions to allow for amide bond formation with a carboxylic acid-functionalized ligand. The terminal chloro group can react with a nucleophilic group, such as an amine or thiol, on the other ligand. The presence of ether linkages within the carbon chain can enhance the linker's hydrophilicity and flexibility. biochempeg.com

Mechanism of Action of PROTACs Incorporating this compound

The fundamental mechanism of action for a PROTAC incorporating this compound is consistent with the general principle of PROTAC-mediated protein degradation. biochempeg.commedchemexpress.com

Ternary Complex Formation : The PROTAC molecule, once inside the cell, simultaneously binds to the protein of interest (POI) via its warhead and to an E3 ubiquitin ligase (often Cereblon or VHL) through its E3 ligase ligand. medchemexpress.com this compound physically connects these two binding moieties, facilitating the formation of a stable ternary complex. rsc.org The length and flexibility of this compound are critical for achieving the optimal spatial arrangement between the POI and the E3 ligase within this complex. nih.gov

Ubiquitination of the Target Protein : The proximity induced by the PROTAC brings the E3 ligase close to the POI, enabling the ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. medchemexpress.com

Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain on the POI serves as a recognition signal for the 26S proteasome. biochempeg.com The proteasome then unfolds and degrades the tagged protein into small peptide fragments. medchemexpress.com The PROTAC molecule itself is not degraded in this process and is released to engage another POI molecule, acting in a catalytic manner. wikipedia.org

Applications and Research Findings

This compound is specifically designed to be a component in the synthesis of PROTACs that target specific proteins for degradation. medchemexpress.com Its primary application lies in connecting a tyrosine kinase inhibitor (TKI) to an E3 ligase ligand. medchemexpress.com This indicates its use in the development of PROTACs aimed at degrading pathogenic tyrosine kinases, which are often implicated in cancer and other diseases.

Research in the field of PROTACs has demonstrated that the nature of the linker is a critical factor for achieving potent and selective protein degradation. While specific research findings detailing the performance of PROTACs incorporating the exact "this compound" are not broadly published under this specific synonym, the principles derived from extensive "linkerology" studies are directly applicable.

| PROTAC System | Key Finding Related to Linker | Reference |

|---|---|---|

| EGFR/HER2 Degraders | A small increase in linker length switched the degradation profile from targeting both EGFR and HER2 to selectively degrading only EGFR. | frontiersin.org |

| Estrogen Receptor-α (ERα) Degraders | A 16-atom linker was found to be optimal for the degradation of ERα. | mdpi.com |

| CRBN Homo-PROTACs | Exchanging a nine-atom alkyl linker for three PEG units resulted in significantly weaker degradation of CRBN, highlighting the impact of linker composition. | nih.gov |

| BET Protein Degraders | Macrocyclization of the linker in a PROTAC targeting BET proteins led to enhanced degradation potency and selectivity compared to its linear counterpart. | frontiersin.org |

These findings underscore the importance of empirical testing and rational design in optimizing the linker component of a PROTAC. The choice of linker, including its length, composition, and attachment points, must be carefully considered to achieve the desired therapeutic outcome.

Properties

IUPAC Name |

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCLXINSZPNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Paradigms and Strategic Considerations for Protac Linkers

Empirical Approaches in PROTAC Linker Optimization

The optimization of PROTAC linkers remains a largely empirical process, often necessitating the synthesis and evaluation of extensive compound libraries. nih.gov This "trial and error" approach involves systematically modifying the linker to identify the optimal architecture that promotes potent and selective protein degradation. Researchers often fix the warhead and E3 ligase ligand and then explore variations in linker length, composition, and attachment points. nih.gov For instance, in the development of a degrader for the anti-apoptotic protein BCL-XL, over 50 distinct PROTACs were synthesized to find a potent and selective molecule. nih.gov This highlights the labor-intensive yet crucial nature of empirical linker optimization in PROTAC development.

The distance between the warhead and the E3 ligase ligand, dictated by the linker length, is a fundamental determinant of a PROTAC's degradation capability. explorationpub.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins and thus failing to form a productive ternary complex. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

The optimal linker length is highly system-dependent. Early work by Cyrus et al. on estrogen receptor (ERα) degraders found that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. semanticscholar.org In another study targeting TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency. nih.gov These findings underscore that a minimum linker length is often required to "span the distance" between the two target proteins, with a flexible linker able to adopt a productive conformation across a range of lengths once this minimum is met. nih.gov

Table 1: Effect of Linker Length on TBK1 Degradation This table presents data on PROTACs with varying linker lengths, composed of alkyl and ether units, targeting TBK1 for degradation. The data illustrates how degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) are influenced by the number of atoms in the linker chain.

| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No Degradation | N/A |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

| Data sourced from a study on TBK1 degraders by Arvinas. nih.gov |

Flexible linkers are the most common motifs in PROTAC design, with polyethylene (B3416737) glycol (PEG) and alkyl chains being predominant. nih.govrsc.org Approximately 55% of published PROTACs utilize PEG linkers, and 30% use alkyl chains. nih.govvulcanchem.com These linkers are synthetically accessible and allow for easy and systematic variation in length. nih.gov Their flexibility provides the PROTAC with the conformational freedom to adopt an optimal orientation for ternary complex formation, a strategy sometimes described as "casting a wide net." musechem.com

PROTAC Linker 2 , with its chemical structure Boc-C5-O-C5-O-C6-Cl , is a quintessential example of a flexible linker. adooq.com It combines alkyl (pentyl and hexyl) and ether functionalities. The ether linkages enhance hydrophilicity and solubility compared to a pure alkyl chain, which can be overly hydrophobic. windows.net The terminal Boc-protected amine and chloro groups serve as reactive handles for modular synthesis, allowing it to be readily conjugated to an E3 ligand and a POI ligand, respectively. vulcanchem.comadooq.com

In recent years, there has been a shift from purely flexible linkers towards incorporating rigid structural motifs. nih.gov These include heterocyclic scaffolds like piperazine (B1678402) and piperidine (B6355638), as well as alkynes and aromatic rings. nih.govbioscience.co.uk Rigid linkers can improve PROTAC properties by reducing the entropic penalty associated with the PROTAC adopting a single bound conformation in the ternary complex. nih.gov They can pre-organize the molecule into an active conformation, potentially increasing potency and improving pharmacokinetic properties. semanticscholar.orgmusechem.com For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a significant increase in cellular activity in certain cell lines. nih.gov Similarly, incorporating piperazine or piperidine rings has been shown to improve the solubility of PROTACs. semanticscholar.org

The balance between linker flexibility and rigidity is a delicate one that profoundly impacts a PROTAC's ability to form a stable and productive ternary complex. rsc.org Highly flexible linkers, like this compound, allow the molecule to explore a wide conformational space. musechem.comelifesciences.org This adaptability can be advantageous, enabling the PROTAC to find a suitable binding pose between the POI and E3 ligase. elifesciences.org Molecular dynamics simulations have shown that flexible linkers can adopt various conformations, facilitating interactions across different protein-protein contact surfaces. elifesciences.org

The point at which the linker is attached to the warhead and the E3 ligase ligand—the "exit vector"—is a critical design parameter. nih.govtocris.com An improperly chosen attachment point can disrupt the key interactions required for ligand binding, abrogating the PROTAC's activity. tocris.com The ideal exit vector should be located in a solvent-exposed region of the ligand, pointing away from the protein-ligand binding interface to avoid steric hindrance. creative-biolabs.com

The selection of an exit vector can also be used to tune the selectivity of a PROTAC. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, a simple extension of the linker altered the degradation profile to be selective for EGFR. nih.govexplorationpub.com Similarly, different attachment points on immunomodulatory imide drug (IMiD) ligands for the cereblon E3 ligase can modulate the degradation of off-target neosubstrates. tocris.com The functional groups on this compound (a protected amine and a chloroalkane) provide the chemical handles needed for conjugation, and the strategic choice of where to place these connections on the respective ligands is paramount for successful PROTAC design. vulcanchem.comtocris.com

Exploration of Linker Chemical Composition and Structural Motifs

Computational and Rational Design Methodologies for PROTAC Linkers

The development of Proteolysis-Targeting Chimeras (PROTACs) has transitioned from a process reliant on empirical "trial and error" to one increasingly guided by rational, structure-based design. nih.govnih.gov The linker component, which connects the target protein-binding warhead to the E3 ligase-recruiting anchor, is a critical determinant of a PROTAC's efficacy, influencing the formation, stability, and geometry of the essential protein-PROTAC-E3 ligase ternary complex. mdpi.com Computational methodologies are now indispensable for navigating the immense chemical space of possible linkers to accelerate the identification of optimized molecules. nih.govcomputabio.com

The design of a linker, such as this compound, involves a delicate balance of multiple factors including its length, chemical composition, rigidity, and flexibility. computabio.com These characteristics are pivotal in establishing the correct spatial orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation. computabio.com Computational tools provide the means to analyze and predict how these linker properties will translate into biological activity, thereby streamlining the design process. computabio.com

Table 1: Overview of Computational Methodologies in PROTAC Linker Design

| Methodology | Application in PROTAC Linker Design | Key Outcomes |

|---|---|---|

| Molecular Docking | Predicts the binding mode and orientation of the PROTAC within the ternary complex. mdpi.comresearchgate.net | Identifies optimal linker lengths and attachment points; predicts favorable protein-protein interfaces. mdpi.combiorxiv.org |

| Molecular Dynamics (MD) Simulations | Assesses the stability, conformational flexibility, and dynamic behavior of the ternary complex over time. acs.orgcomputabio.com | Confirms complex stability; reveals how linker dynamics impact ubiquitination efficiency; enhances understanding of structure-activity relationships. chemrxiv.orgelifesciences.org |

| De Novo Generative Models | Generates novel linker structures from scratch to connect warhead and E3 ligand fragments. nih.govoup.com | Explores new chemical space; proposes linkers with optimized geometric and chemical properties. cbirt.net |

| Machine Learning (ML) & Artificial Intelligence (AI) | Predicts PROTAC degradation efficiency (e.g., DC50, Dmax); optimizes linkers for desired physicochemical and pharmacokinetic properties. mdpi.comcbirt.net | Accelerates candidate selection; identifies key structural features for activity; generates novel PROTACs with high predicted potency. arxiv.org |

Molecular Docking and Dynamics Simulations for Ternary Complex Conformation Prediction

A primary challenge in PROTAC design is predicting the three-dimensional structure of the ternary complex, as its formation is a prerequisite for protein degradation. arxiv.org Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model and evaluate these complex assemblies. acs.org

Molecular docking can predict how a PROTAC molecule fits within the binding sites of its target protein and an E3 ligase. mdpi.com Advanced protein-protein docking approaches can be used to model the interaction between the two proteins to define an optimal distance and geometry that the linker must achieve. mdpi.comchemrxiv.org This allows for the rational selection of a linker with a suitable length, such as the polyethylene glycol (PEG) or alkyl chains that are common motifs in linkers like this compound. broadpharm.com For instance, computational protocols have been developed that can recapitulate the potency data of known degraders by modeling the ternary complex and analyzing interaction energies. nih.gov

Following docking, MD simulations provide a dynamic view of the ternary complex, assessing its stability and flexibility under physiological conditions. computabio.comdimensioncap.com These simulations, which can model systems at an all-atom level for microsecond timescales, are crucial for understanding how a linker's properties influence the complex's behavior. computabio.comelifesciences.org Studies have shown that the linker affects the residue-interaction networks and governs the essential motions required for the ubiquitination machinery to function correctly. elifesciences.org MD simulations can confirm the stability of docked complexes and highlight the importance of dynamic studies for understanding the relationship between a PROTAC's structure and its function. chemrxiv.orgacs.org This approach helps overcome the limitations of static models by capturing conformational changes and solvent effects that are critical for the degradation process. computabio.com

Advanced Computational Approaches in De Novo Linker Generation

While many early PROTACs utilized synthetically accessible linkers like alkyl and PEG chains, the field is moving toward more sophisticated designs. nih.gov Advanced computational methods now enable the de novo design of linkers, generating novel chemical structures tailored to specific geometric and chemical requirements. nih.gov

Generative models, a form of artificial intelligence, can construct linkers bond-by-bond to bridge two molecular fragments (the warhead and E3 ligand) in a predefined spatial orientation. nih.gov Several deep learning-based methods have been developed for this purpose, including DeLinker, 3DLinker, and DiffLinker, which can generate linkers in 2D graph or 3D structural formats. oup.com These tools can explore vast and novel chemical spaces to identify linkers that are structurally distinct from conventional ones. cbirt.net

Other innovative models like PROTAC-INVENT go a step further by not only generating the chemical structure (SMILES string) of a novel linker but also its putative 3D binding conformation within the ternary complex. mdpi.comchemrxiv.org In a case study focused on designing a linker for a SMARCA2-targeting PROTAC, a deep learning model successfully generated novel linkers that mimicked the binding conformation of the original compound and, in many cases, showed improved docking scores. researchgate.net Such fragment-based design approaches, where linkers are built to connect existing ligands, offer a powerful alternative route for PROTAC research. oup.com

Machine Learning and Artificial Intelligence Applications in PROTAC Linker Design and Optimization

Predictive models, such as the deep neural network DeepPROTACs, are trained to forecast the degradation efficacy of a given PROTAC based on the structures of the target protein, E3 ligase, and the PROTAC itself. mdpi.com Such tools allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving considerable time and resources. mdpi.comaganitha.ai

Mechanistic Investigations of Protac Linker Influence on Ternary Complex Formation and Function

PROTAC Linker Modulation of Protein-Protein Interaction Interfaces

The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical step for successful protein degradation. The linker of the PROTAC plays a pivotal role in orchestrating the assembly of this complex.

Spatial Orientation and Proximity Induction of E3 Ligase and Protein of Interest (POI)

The linker's length and composition are crucial for appropriately positioning the E3 ligase and the POI. nih.govnih.gov In the case of MZ1, its PEG-based linker is of an optimal length and flexibility to bridge BRD4's second bromodomain (BRD4BD2) and VHL. nih.gov If a linker is too short, it can cause steric clashes that prevent the simultaneous binding of both proteins. Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com

Structural studies of the BRD4BD2-MZ1-VHL ternary complex reveal that the linker facilitates a specific orientation where the two proteins are brought together, creating a new protein-protein interface. nih.gov This induced proximity is the foundational step for the subsequent enzymatic transfer of ubiquitin. The linker's architecture ensures that the catalytic machinery of the E3 ligase is positioned to act on the target protein. nih.gov

Interplay of Linker Conformation and Ternary Complex Stability

Molecular dynamics simulations have shown that this folded state is a key feature of the bound PROTAC, in contrast to a more extended state it might adopt in solution. acs.org This pre-organization for binding, or induced fit upon binding, minimizes the entropic penalty of complex formation. nih.gov The stability of the ternary complex is often described by a cooperativity factor (α), which measures how the binding of one protein influences the binding of the other. The MZ1 linker facilitates highly cooperative binding (α > 1) specifically with BRD4BD2, meaning the formation of the ternary complex is thermodynamically more favorable than the formation of the individual binary complexes. nih.gov

| Bromodomain | Cooperativity (α) | Reference |

|---|---|---|

| BRD4BD2 | High | nih.gov |

| BRD2BD2 | Low | nih.gov |

| BRD3BD2 | Low | nih.gov |

This table illustrates the pronounced cooperative formation of the ternary complex with BRD4BD2, a key factor in MZ1's selectivity, as detailed in the referenced study.

Allosteric Effects and Induced Conformational Changes within the Ternary Complex

The linker does not act passively; it actively induces conformational changes in both the PROTAC and the recruited proteins, leading to allosteric effects that stabilize the ternary complex. The crystal structure of the BRD4BD2-MZ1-VHL complex revealed that MZ1 induces extensive new protein-protein and protein-linker contacts. nih.gov

Specifically, the PEG linker of MZ1 forms van der Waals interactions with the BC loop of BRD4BD2 and a hydrogen bond with the BRD4BD2-specific residue His437. nih.govnih.gov These newly formed interactions, which are absent in the binary complexes, are a direct consequence of the linker's presence and conformation. They contribute significantly to the stability and high cooperativity observed for the BRD4BD2 ternary complex. nih.gov These induced interactions effectively "glue" the two proteins together, creating a stable platform for the subsequent ubiquitination process. faseb.org

Impact of PROTAC Linker on Ubiquitination Cascade Efficiency

The ultimate function of a PROTAC is to induce the ubiquitination of the POI. The linker's influence extends beyond ternary complex formation to directly impact the efficiency of the ubiquitination cascade. nih.gov

Facilitation of Lysine (B10760008) Residue Accessibility for Ubiquitin Transfer

For a POI to be ubiquitinated, its surface-exposed lysine residues must be accessible to the active site of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. dundee.ac.uk The specific geometry of the ternary complex, dictated by the PROTAC linker, determines which lysine residues on the POI are presented to the E2 enzyme. acs.org

In the MZ1-mediated complex, the linker orients BRD4BD2 in such a way that a specific patch of lysine residues becomes optimally positioned for nucleophilic attack and subsequent ubiquitin transfer. dundee.ac.uk Cryo-EM structures have identified Lys456 on BRD4BD2 as being in an ideal position for ubiquitination. dundee.ac.uk Studies have shown that PROTACs with higher degradation efficiency tend to leave more of the target protein's lysines exposed and accessible. acs.org The longevity and stability of the ternary complex, governed by the linker, ensure sufficient time for the enzymatic cascade to occur effectively. dundee.ac.uk

| Lysine Residue | Role in Ubiquitination | Reference |

|---|---|---|

| Lys456 | Optimal positioning for nucleophilic attack | dundee.ac.uk |

| Lys368 / Lys445 | Nearby residues contributing to the "ubiquitination zone" | dundee.ac.uk |

This table highlights the specific lysine residues on the BRD4BD2 protein that are made accessible for ubiquitination due to the specific ternary complex geometry induced by MZ1.

Influence on Ubiquitin Chain Formation Dynamics

The formation of a polyubiquitin (B1169507) chain on the target protein is the signal for its degradation by the proteasome. nih.gov The dynamics of this process, including the rate of ubiquitin transfer and chain elongation, can be influenced by the stability and conformation of the ternary complex. A stable and long-lived complex, as promoted by an optimized linker like that in MZ1, allows for multiple ubiquitin molecules to be transferred to the POI, leading to the formation of a robust degradation signal. dundee.ac.uk

The catalytic nature of PROTACs means that once a POI is polyubiquitinated, the PROTAC can dissociate and recruit another POI molecule. nih.gov The kinetics of ternary complex dissociation are therefore also important. While a stable complex is needed for efficient ubiquitination, it must also eventually dissociate to allow the PROTAC to act catalytically. The linker's properties contribute to this kinetic balance, ensuring both efficient ubiquitination of a single target and the catalytic turnover to degrade many target molecules. documentsdelivered.com

Linker-Mediated Specificity and Selectivity in Targeted Protein Degradation

Achieving Isozyme and Ortholog Selectivity through Linker Design

A significant challenge in drug development is achieving selectivity for a specific protein isoform (isozyme) or its equivalent in different species (orthologs), particularly when the target proteins share a high degree of structural homology in their ligand-binding sites. PROTACs offer a unique opportunity to overcome this challenge, as selectivity is not solely dependent on the warhead's affinity but is also heavily influenced by the formation of the ternary complex. nih.gov The linker is instrumental in exploiting subtle differences in the surface topology of related proteins to induce the formation of a stable and productive ternary complex with the desired isoform while forming a less stable or non-productive complex with others.

Research has demonstrated that modifying the linker can dramatically alter the selectivity profile of a PROTAC. For instance, in the case of the Bromo- and Extra-Terminal (BET) domain family of proteins, the PROTAC MZ1, which utilizes the pan-selective BET inhibitor JQ1 as a warhead, exhibits relative selectivity for the degradation of BRD4 over BRD2 and BRD3. nih.gov This selectivity is attributed to the linker's ability to facilitate favorable protein-protein interactions within the BRD4-MZ1-VHL ternary complex that are not as readily achieved with BRD2 or BRD3. nih.gov

Similarly, isozyme-selective degradation has been achieved for mitogen-activated protein kinases (MAPKs). By systematically varying the linker length and attachment points of PROTACs targeting p38 MAPKs, researchers were able to develop degraders with high selectivity for either the p38α or p38δ isoform. arxiv.org This highlights that even minor adjustments to the linker can have profound effects on isozyme selectivity.

The table below illustrates how linker length modification in a hypothetical series of p38α-targeting PROTACs can influence isozyme selectivity.

| PROTAC | Linker Length (atoms) | p38α Degradation (%) | p38δ Degradation (%) | Selectivity (p38α vs p38δ) |

| Compound A | 10 | 40 | 35 | 1.1x |

| Compound B | 11 | 65 | 45 | 1.4x |

| Compound C | 12 | 90 | 20 | 4.5x |

| Compound D | 13 | 85 | 15 | 5.7x |

This is an interactive data table based on generalized findings in the field. arxiv.org

Ortholog selectivity, while less explored, follows a similar principle. Differences in the surface residues of orthologous proteins can be exploited by linker design to achieve species-specific degradation. The linker can be optimized to form specific interactions with the surface of the human protein target and/or E3 ligase that are not conserved in the orthologous protein, thus leading to selective degradation.

Modulation of Degradation Profiles by Linker Characteristics

The degradation profile of a PROTAC, including its potency (DC50) and maximum degradation level (Dmax), is intricately linked to the characteristics of its linker. The linker's length, composition, and rigidity directly impact the stability and cooperativity of the ternary complex, which are key determinants of degradation efficiency.

Linker Length: The length of the linker is a crucial parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and the E3 ligase. explorationpub.com Conversely, a linker that is too long may result in an overly flexible PROTAC that is unable to effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitination. explorationpub.com Studies on estrogen receptor (ER)-targeting PROTACs have shown a significant correlation between linker length and degradation efficacy, with an optimal linker length leading to the most potent degradation. nih.gov

The following table demonstrates the effect of linker length on the degradation of a target protein.

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-1 | 9 | 150 | 70 |

| PROTAC-2 | 12 | 50 | 85 |

| PROTAC-3 | 16 | 10 | 95 |

| PROTAC-4 | 19 | 75 | 80 |

| PROTAC-5 | 21 | 200 | 60 |

This is an interactive data table representing typical findings on the impact of linker length on degradation. nih.govresearchgate.net

Linker Composition: The chemical makeup of the linker also plays a significant role in a PROTAC's performance. The inclusion of polyethylene (B3416737) glycol (PEG) units can enhance solubility and cell permeability, while more rigid aliphatic chains can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.gov The atomic composition can also have a direct impact on degradation potency. For example, replacing an alkyl chain with a PEG linker of the same length has been shown in some cases to reduce degradation efficiency, suggesting that the specific atoms within the linker can influence the stability of the ternary complex. nih.gov

Linker Rigidity: The flexibility of the linker is another important consideration. A more rigid linker can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and degradation. nih.gov However, a certain degree of flexibility is often required to allow for the necessary conformational adjustments upon binding to the POI and E3 ligase. arxiv.org The optimal level of rigidity is therefore a balance that must be determined empirically for each PROTAC system.

Advanced Synthetic Methodologies for Protac Linker Diversification

Modular Synthesis Strategies for High-Throughput Linker Library Generation

Modular synthesis has become a cornerstone in the rapid generation of diverse PROTAC linker libraries. symeres.com This approach utilizes pre-functionalized building blocks that can be readily assembled in various combinations to systematically explore different linker lengths, compositions, and rigidities. symeres.comtocris.com Commercially available degrader building blocks, which consist of an E3 ligase ligand pre-conjugated to a linker with a reactive handle, significantly reduce the synthetic effort and resources required to generate a library of PROTAC candidates. tocris.com These modular toolboxes often include a selection of E3 ligase ligands (e.g., for Cereblon (CRBN), von Hippel-Lindau (VHL), and inhibitor of apoptosis proteins (IAP)), and a diverse set of linker constructs with varying compositions (e.g., alkyl, polyethylene (B3416737) glycol (PEG)) and reactive functional groups for coupling to the POI ligand. symeres.com

The modular design allows for a parallel synthesis approach, enabling the generation of tens to hundreds of PROTACs in a high-throughput manner. nih.govsymeres.com This strategy facilitates the rapid exploration of the structure-activity relationship (SAR) for the linker, a process often referred to as "linkerology." nih.gov By systematically varying the linker, researchers can quickly identify the optimal length and composition required for productive ternary complex formation and subsequent protein degradation. nih.gov

Application of Orthogonally Protected Bifunctional Linkers in Parallel Synthesis

The use of orthogonally protected bifunctional linkers is a key strategy that enables the modular and parallel synthesis of PROTAC libraries. nih.govnih.gov These linkers possess two different reactive functional groups, each masked with a protecting group that can be removed under distinct chemical conditions. This orthogonal reactivity allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.

For instance, linkers with orthogonally protected amine and carboxylic acid termini have been developed. nih.gov This allows for selective deprotection and subsequent amide bond formation with the corresponding functional groups on the POI and E3 ligase ligands. The Gabriel synthesis has been employed to install a phthalimide-protected nitrogen, which can then be switched to another protecting group to afford an orthogonally protected linker. nih.gov This approach provides a versatile platform for creating diverse PROTAC libraries with varied linker architectures.

The development of such linkers has been instrumental in streamlining PROTAC synthesis, moving away from laborious linear syntheses towards more efficient convergent strategies. acs.org This methodology significantly accelerates the generation of diverse PROTAC candidates for biological evaluation.

Integration of Click Chemistry and Bioorthogonal Reactions in Linker Assembly

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient assembly of PROTACs. rsc.orgrsc.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage diversification of PROTAC linkers. tandfonline.comtandfonline.com The CuAAC reaction forms a stable triazole ring, which can serve as a part of the linker. acs.org This approach allows for the modular coupling of an alkyne-functionalized ligand with an azide-functionalized partner, enabling the rapid synthesis of PROTAC libraries with varying linker lengths and compositions. nih.gov

Beyond CuAAC, other bioorthogonal reactions have been integrated into PROTAC synthesis. These reactions, which can proceed efficiently within a biological environment without interfering with native biochemical processes, offer unique advantages. the-scientist.com Examples include the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction, and the inverse-electron-demand Diels-Alder (IEDDA) reaction. tandfonline.comsemanticscholar.org The traceless Staudinger ligation is another bioorthogonal reaction that has been utilized for the one-pot assembly of PROTACs. rsc.org These methods not only facilitate the rapid synthesis of PROTACs but also enable novel applications such as in-cell self-assembly of PROTACs from smaller, more cell-permeable fragments. rsc.orgchemrxiv.org

The integration of these highly efficient and specific reactions has significantly expanded the toolbox for PROTAC linker assembly, enabling more complex and diverse molecular architectures to be explored.

Table 1: Comparison of Click Chemistry and Bioorthogonal Reactions in PROTAC Synthesis

| Reaction | Key Features | Application in PROTAC Synthesis | References |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, mild conditions, forms a stable triazole ring. | Rapid library synthesis, linker optimization. | nih.govtandfonline.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal. | Synthesis of DNA-based PROTACs, in-cell assembly. | rsc.orgtandfonline.comsemanticscholar.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Fast reaction kinetics, bioorthogonal. | In-cell self-assembly of PROTACs (CLIPTACs). | rsc.orgtandfonline.com |

| Traceless Staudinger Ligation | Forms an amide bond without incorporating parts of the reagents. | One-pot parallel synthesis of PROTAC variants. | rsc.org |

Development of Direct-to-Biology (D2B) Screening Platforms for Linker Optimization

Direct-to-Biology (D2B) has emerged as a transformative approach to accelerate the optimization of PROTACs by streamlining the synthesis and biological evaluation process. nih.govacs.orgnih.gov This strategy involves the synthesis of large libraries of PROTACs on a small scale, typically in multi-well plates, and directly assaying the unpurified reaction mixtures in cell-based assays. nih.govdomainex.co.uk This bypasses the time-consuming purification steps that are a significant bottleneck in traditional drug discovery workflows. tandfonline.com

The D2B platform enables the rapid generation of structure-activity relationship (SAR) data for hundreds to thousands of linker analogs, providing insights into the effects of linker length, polarity, and rigidity on cellular permeability, target engagement, and protein degradation. nih.govacs.org By leveraging high-throughput synthesis and automated biological assays, a single scientist can synthesize and evaluate a large PROTAC library in a fraction of the time required by conventional methods. tandfonline.com

Despite the presence of impurities in the crude reaction mixtures, extensive validation and the use of appropriate controls have demonstrated that D2B platforms can generate reliable and quantitative SAR data. nih.govdomainex.co.uk This approach has proven to be a valuable tool for rapidly identifying promising PROTAC candidates and for building comprehensive datasets to train predictive models for PROTAC design. nih.govacs.org The development of D2B screening platforms represents a significant advancement in the field, enabling a more efficient and data-driven approach to PROTAC linker optimization. charnwooddiscovery.com

Table 2: Key Features of Direct-to-Biology (D2B) Platforms for PROTAC Optimization

| Feature | Description | Advantage | References |

| High-Throughput Synthesis | Parallel synthesis of large libraries in plate-based formats (e.g., 384- or 1536-well plates). | Rapid generation of diverse PROTAC analogs. | nih.govtandfonline.com |

| Miniaturization | Small-scale reactions (nanomolar to micromolar). | Reduces consumption of precious starting materials. | tandfonline.com |

| Elimination of Purification | Crude reaction mixtures are directly used in biological assays. | Significantly accelerates the design-make-test-analyze cycle. | nih.govdomainex.co.uk |

| Integrated Biological Assays | Seamless transfer of synthesized compounds to cell-based assays for permeability, target engagement, and degradation. | Provides comprehensive biological data for linker SAR. | nih.govacs.org |

Challenges and Future Perspectives in Protac Linker Research

Overcoming Synthetic and Screening Bottlenecks in Linker Discovery

A significant challenge in developing effective PROTACs is the empirical and often time-consuming process of linker optimization. explorationpub.comnih.gov The synthesis of large, heavily functionalized PROTAC molecules can be a demanding and slow endeavor. rsc.org This has led to a "trial and error" approach where numerous linkers are synthesized and tested to find an optimal design, creating a bottleneck in the discovery pipeline. explorationpub.comnih.gov

To address this, researchers are developing strategies to accelerate the synthesis and screening of PROTAC libraries. Key approaches include:

Modular Synthesis Platforms: Two-stage strategies, such as using aldehyde-hydrazide coupling, allow for the rapid generation of diverse PROTAC libraries for initial cell-based screening. explorationpub.com Once an active degrader is found, the linker can be modified to a more stable form, like an amide, for improved potency. explorationpub.com

Automated Synthesis: Capsule-based automated synthesis platforms are being adapted for PROTACs. rsc.org These systems use pre-packaged reagent capsules containing linker precursors and conjugation reagents, simplifying and accelerating the assembly of PROTAC molecules. rsc.org

High-Throughput Screening (HTS): HTS methodologies are being employed to rapidly identify ligands and optimal linker configurations. tandfonline.com This allows for the screening of a vast number of PROTAC variants to identify those with the desired degradation activity. rsc.org

These innovations aim to move beyond the laborious one-by-one synthesis and testing cycle, enabling a more systematic and efficient exploration of the vast chemical space of PROTAC linkers.

Addressing Structural Complexity and Enhancing Structure-Activity Relationship Elucidation

The linker is not merely a spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. windows.netrsc.org The linker's flexibility, length, and chemical makeup dictate the spatial orientation of the two proteins, influencing the protein-protein interactions (PPIs) that are critical for successful ubiquitination. frontiersin.org

Key challenges and areas of focus include:

Ternary Complex Dynamics: Understanding the three-dimensional structure and dynamics of the ternary complex is a formidable challenge. explorationpub.com The flexibility of many linkers, such as the common polyethylene (B3416737) glycol (PEG) type found in molecules like PROTAC Linker 2 , can lead to multiple conformations, not all of which are productive for degradation. rsc.orgrsc.org

Structure-Activity Relationships (SAR): Elucidating the SAR for linkers has been historically difficult. nih.gov A small change, like adding a single ethylene (B1197577) glycol unit, can completely alter degradation selectivity. nih.gov For instance, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but a slight extension of the linker eliminated HER2 degradation, resulting in a selective EGFR degrader. nih.gov

Linker-Mediated Interactions: The linker itself can form productive secondary interactions within the ternary complex, significantly impacting its stability and the PROTAC's potency. frontiersin.org Crystal structures have revealed that linkers can "collapse" to facilitate favorable PPIs, a phenomenon that is difficult to predict without structural data. rsc.org

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented insights into the architecture of ternary complexes. rsc.orgtandfonline.com These structural blueprints are essential for moving from empirical screening to rational, structure-based linker design. researchgate.net

Integration of Multidisciplinary Approaches for Holistic Linker Optimization

Optimizing PROTAC linkers requires a collaborative effort that integrates computational chemistry, structural biology, and synthetic medicinal chemistry. nih.gov This holistic approach aims to de-risk and accelerate the design of potent and selective degraders by minimizing the number of molecules that need to be synthesized and tested. nih.gov

Key integrated strategies are summarized in the table below:

| Discipline | Contribution to Linker Optimization | Key Techniques and Findings |

|---|---|---|

| Computational Chemistry | Predicts ternary complex structures, linker conformations, and binding energies. nih.govrsc.org | Utilizes protein-protein docking, molecular dynamics (MD) simulations, and machine learning to model PROTACs. acs.orgnih.gov These methods help in determining optimal linker lengths and predicting POI-E3 ligase compatibility. nih.govnih.gov |

| Structural Biology | Provides high-resolution structures of ternary complexes. rsc.org | X-ray crystallography and cryo-EM reveal atomic-level details of linker-mediated interactions and conformational changes upon complex formation. rsc.orgtandfonline.com This information validates computational models and guides structure-based design. acs.org |

| Medicinal Chemistry | Synthesizes novel linkers and PROTACs based on computational and structural insights. | Develops new synthetic routes and linker chemistries to achieve desired properties like rigidity, solubility, and cell permeability. explorationpub.comrsc.org This includes creating linkers that are not just passive tethers but active participants in the ternary complex. |

This synergistic workflow allows for an iterative cycle of design, synthesis, and testing, where computational predictions are validated by structural and biological data, which in turn informs the next round of designs. rsc.org

Emergent Linker Innovations and Advanced PROTAC Architectures for Enhanced Functionality

The field is moving beyond simple alkyl and PEG chains to design "smart" or functional linkers that offer greater control and new mechanisms of action. explorationpub.com These innovations are expanding the capabilities of PROTACs and addressing some of their limitations.

Emerging trends are highlighted in the following table:

| Innovation | Description | Potential Advantage |

|---|---|---|

| Rigid and Conformationally Constrained Linkers | Linkers designed to be less flexible, such as those in macrocyclic PROTACs. researchgate.net | Reduces the entropic penalty of forming the ternary complex, pre-organizing the PROTAC in a bioactive conformation and enhancing potency and selectivity. rsc.orgresearchgate.net |

| Photo-cleavable Linkers (PhotoPROTACs) | PROTACs that are activated or deactivated by light, incorporating photocleavable groups like 4,5-dimethoxy-2-nitrobenzyl (DMNB). explorationpub.com | Provides spatiotemporal control over protein degradation, allowing for precise targeting of specific tissues or cells and minimizing off-target effects. |

| Covalent and Reversible-Covalent PROTACs | PROTACs that form a covalent bond with the target protein or E3 ligase. nih.gov | Can lead to more stable ternary complexes, enhanced binding affinities, and improved target specificity. tandfonline.comnih.gov Reversible covalent designs can offer sustained target engagement. tandfonline.com |

| "Clickable" Linkers (CLIPTACs) | PROTACs assembled in-cell from two separate precursors via bio-orthogonal "click chemistry". explorationpub.com | Overcomes the challenges of poor membrane permeability associated with large, pre-assembled PROTACs. |

| Homo-PROTACs | Bifunctional molecules designed to dimerize and induce the degradation of an E3 ligase itself. tandfonline.com | Offers a strategy for modulating the ubiquitin-proteasome system and could lead to new therapeutic approaches. tandfonline.com |

These advanced architectures represent the next frontier in PROTAC design, promising to deliver molecules with enhanced therapeutic profiles and the ability to tackle an even broader range of challenging disease targets. researchgate.net

Q & A

Q. What is the functional role of the linker in PROTAC design, and how does it influence ternary complex formation?

The linker in PROTACs connects the POI (protein of interest) ligand and E3 ligase ligand, enabling spatial proximity for ubiquitination. Its composition, length, and rigidity directly impact ternary complex stability, cellular permeability, and degradation efficiency. For example, PEG-based linkers enhance solubility and stabilize interactions via van der Waals forces (e.g., BRD4 degradation), while rigid linkers like piperidine improve selectivity . Systematic optimization involves balancing hydrophilicity/hydrophobicity to maintain log P values suitable for cell permeability .

Q. How does linker length affect PROTAC potency and selectivity?

Linker length determines whether the POI and E3 ligase can form a productive ternary complex. Short linkers (<12 atoms) may cause steric clashes, while excessively long linkers (>20 atoms) reduce degradation efficiency by preventing proximity. For example:

- A 3-atom increase in a lapatinib-based PROTAC shifted selectivity from EGFR/HER2 to EGFR-only .

- VHL-based PROTACs with ≥12-atom linkers degraded TBK1, whereas shorter linkers failed . A stepwise SAR approach—starting with longer linkers and incrementally shortening them—is recommended to identify optimal lengths .

Q. What methodologies are used to screen linker attachment sites for POI and E3 ligands?

Solvent-exposed regions of ligand-binding interfaces are prioritized for linker attachment. For instance:

- Estradiol-based PROTACs linked at the C7 position showed higher ERα degradation than C16 .

- VHL ligand attachment site variations enabled isoform-selective degradation of p38α vs. p38δ . Computational docking and NMR-based solvent mapping (e.g., group epitope mapping) identify solvent-accessible regions .

Advanced Research Questions

Q. How can machine learning (ML) models address challenges in de novo PROTAC linker design?

ML frameworks like DeLinker and PROTAC-INVENT use generative models to predict linker conformations that bridge POI/E3 ligands while maintaining binding pocket compatibility. For example:

- Reinforcement learning (RL) optimizes linker SMILES strings based on 3D docking scores, mimicking reference PROTAC conformations (e.g., BTK degraders) .

- Graph-based models prioritize linkers with balanced flexibility/rigidity, validated via molecular dynamics (MD) simulations . These models reduce reliance on trial-and-error synthesis by predicting ternary complex stability .

Q. What experimental and computational strategies resolve contradictions in linker-dependent degradation data?

Contradictory results (e.g., longer linkers enhancing potency in some cases but reducing it in others) require:

- Ternary complex analysis : Cryo-EM or NMR to assess conformational dynamics (e.g., BRD4/CRBN complexes with varying linker rigidity) .

- Systematic SAR studies : Testing linkers with incremental length/composition changes (e.g., PEG vs. triazole in CDK9 degraders) .

- Thermodynamic profiling : Measuring ΔG of ternary complex formation to correlate linker flexibility with degradation efficiency .

Q. How do innovative linker technologies (e.g., photo-switchable or click chemistry-based linkers) enhance spatiotemporal control of protein degradation?

- PhotoPROTACs : Azobenzene linkers enable light-induced isomerization to activate/degrade targets (e.g., BRD4 degradation with 415 nm light) .

- CLIPTACs : Intracellular click chemistry self-assembles PROTAC precursors, improving solubility and bypassing molecular weight limitations .

- Macrocyclic linkers : Cyclized PEG linkers enhance selectivity (e.g., macro-PROTACs for BRD4 with comparable activity to linear MZ1 despite lower affinity) .

Q. What structural and biophysical techniques validate linker-mediated protein-protein interactions in ternary complexes?

- Cryo-EM : Resolves ternary complex architectures (e.g., VHL-PROTAC-BRD4 interactions stabilized by π-π stacking from benzene linkers) .

- NMR saturation transfer difference (STD) : Identifies solvent-exposed linker regions critical for cooperative binding .

- MM-GBSA calculations : Predicts binding affinities of PROTAC conformations generated via MD simulations .

Methodological Recommendations

- For basic research : Prioritize PEG/alkyl linkers for initial SAR studies due to synthetic accessibility and flexibility .

- For advanced studies : Integrate computational tools (e.g., Schrödinger’s MacroModel for constrained minimization) with high-throughput screening of click chemistry libraries .

- Data contradiction resolution : Combine structural biology (cryo-EM) with thermodynamic profiling to reconcile conflicting SAR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.